

A Technical Guide to Ac-YVAD-pNA for Caspase-1 Research

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Compound of Interest

Compound Name: Ac-YVAD-pNA

Cat. No.: B057269

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This guide provides an in-depth overview of the chromogenic caspase-1 substrate, **Ac-YVAD-pNA** (Acetyl-L-Tyrosyl-L-Valyl-L-Alanyl-L-Aspartyl-p-Nitroanilide), for researchers, scientists, and professionals in drug development. It covers supplier information, technical specifications, and detailed experimental protocols for its use in quantifying caspase-1 activity.

Introduction to Ac-YVAD-pNA

Ac-YVAD-pNA is a highly selective, chromogenic substrate for caspase-1, an enzyme pivotal in inflammatory pathways.[1] Caspase-1, formerly known as Interleukin-1 β Converting Enzyme (ICE), is a cysteine protease that plays a crucial role in the innate immune system.[2] Its activation is a key event in the formation of the inflammasome, a multi-protein complex that responds to pathogenic and sterile inflammatory triggers.[3] Upon activation, caspase-1 cleaves the precursor forms of the pro-inflammatory cytokines Interleukin-1 β (pro-IL-1 β) and Interleukin-18 (pro-IL-18) into their mature, active forms.[2] It also cleaves Gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[2]

The tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) mimics the cleavage site in pro-IL-1 β , making **Ac-YVAD-pNA** a specific substrate for caspase-1.[4] The cleavage of this substrate by active caspase-1 releases the chromophore p-nitroanilide (pNA), which can be quantitatively measured by spectrophotometry at a wavelength of 405 nm.[1] This colorimetric assay provides a straightforward and reliable method for determining caspase-1 activity in cell lysates and purified enzyme preparations.

Supplier and Catalog Information

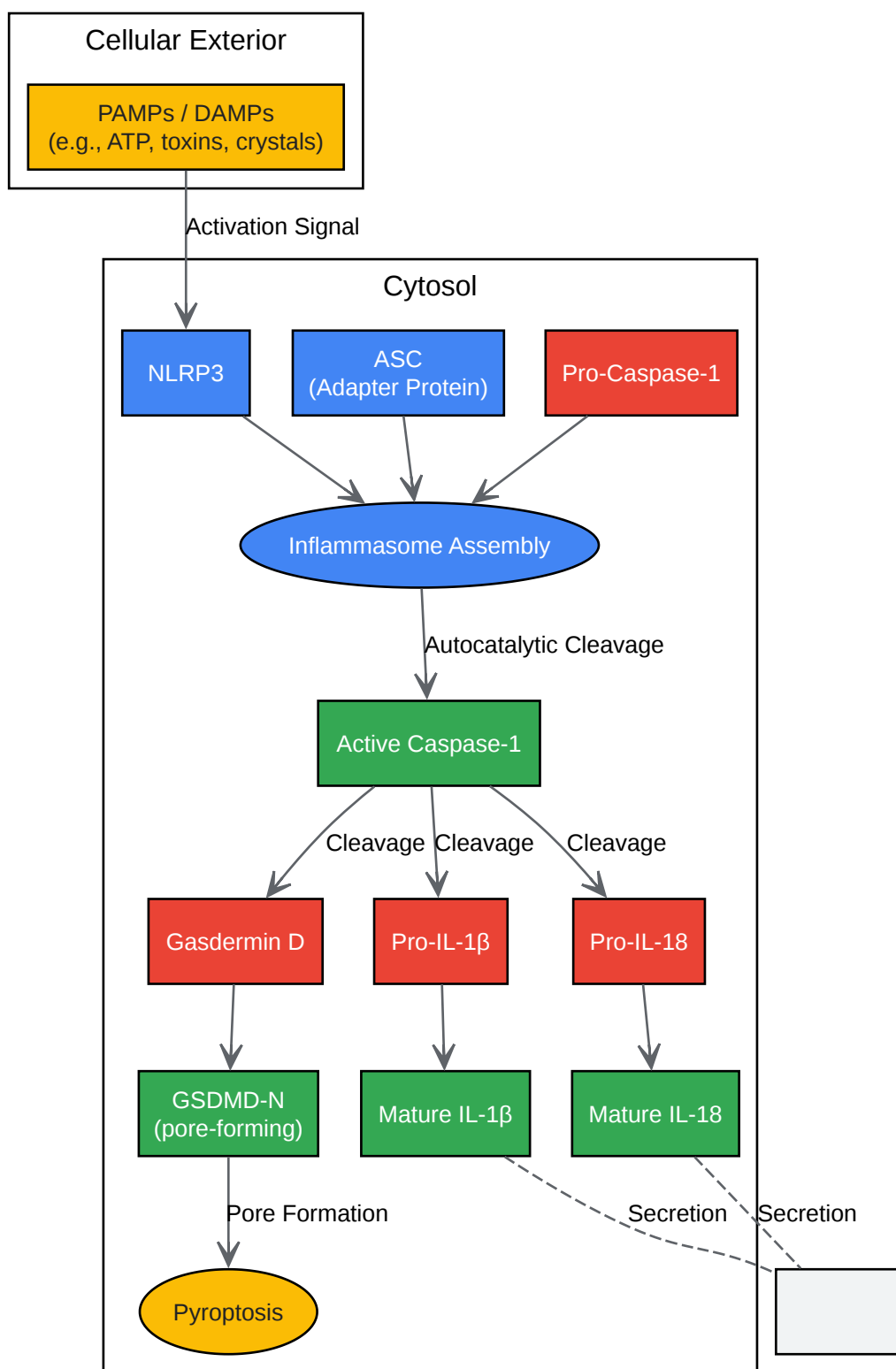
A variety of life science suppliers offer **Ac-YVAD-pNA**. The following table summarizes key information from several major suppliers to aid in product selection.

Supplier	Catalog Number	Purity	Formulation	CAS Number	Molecular Weight	Storage
Sigma-Aldrich	SML1424	≥98% (HPLC)	Powder	149231-66-3	628.63 g/mol	-20°C
MedchemExpress	HY-P0237	Not Specified	Solid	149231-66-3	628.63 g/mol	-20°C (powder)
Cayman Chemical	10011	Not Specified	A crystalline solid	149231-66-3	628.63 g/mol	-20°C
Santa Cruz Biotechnology	sc-311283	Not Specified	Not Specified	149231-66-3	628.63 g/mol	-20°C
APExBIO	B3390	Not Specified	A solid	149231-66-3	628.63 g/mol	-20°C

Note: Purity and formulation specifications may vary by lot. It is recommended to consult the supplier's certificate of analysis for the most accurate information.

Caspase-1 Inflammasome Signaling Pathway

The activation of caspase-1 is a tightly regulated process initiated by the assembly of an inflammasome complex. This process is triggered by various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The diagram below illustrates a canonical NLRP3 inflammasome activation pathway.



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Caption: Canonical NLRP3 inflammasome signaling pathway.

Experimental Protocol: Colorimetric Assay of Caspase-1 Activity

This protocol outlines the steps for a colorimetric assay to measure caspase-1 activity in cell lysates using **Ac-YVAD-pNA**.

Materials and Reagents

- **Ac-YVAD-pNA** Substrate: (See supplier table)
- Cell Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
- 2X Reaction Buffer: (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)
- Microplate Reader: Capable of measuring absorbance at 405 nm.
- 96-well Microplate: Clear, flat-bottom.
- Refrigerated Centrifuge
- Phosphate-Buffered Saline (PBS)
- Treated and Untreated Cells

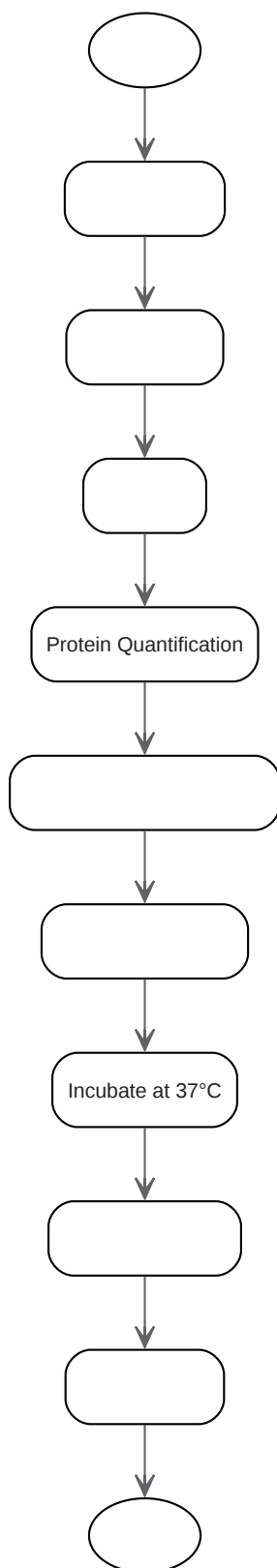
Assay Procedure

- Cell Lysate Preparation:
 - Induce apoptosis or inflammasome activation in your cell line of interest using an appropriate stimulus. Include an untreated control group.
 - Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
 - Wash the cell pellet once with ice-cold PBS and centrifuge again.
 - Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 μ L per 2×10^6 cells).

- Incubate the lysate on ice for 15-20 minutes.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your cell lysate.
- Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
- Assay Reaction:
 - In a 96-well microplate, add 50-100 µg of protein from your cell lysate to each well.
 - Add 50 µL of 2X Reaction Buffer to each well.
 - Bring the final volume in each well to 95 µL with Cell Lysis Buffer.
 - Add 5 µL of 4 mM **Ac-YVAD-pNA** substrate to each well to initiate the reaction. The final concentration of the substrate will be 200 µM.
 - Include control wells: a blank (no cell lysate) and a negative control (lysate from untreated cells).
- Measurement:
 - Incubate the plate at 37°C for 1-2 hours, protected from light.
 - Measure the absorbance at 405 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance value of the blank from all other readings.
 - The caspase-1 activity is proportional to the absorbance at 405 nm. The fold-increase in caspase-1 activity can be determined by comparing the absorbance of the treated samples to the untreated control.

Experimental Workflow

The following diagram illustrates the logical flow of the caspase-1 colorimetric assay.



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Caption: Experimental workflow for the colorimetric caspase-1 assay.

Conclusion

Ac-YVAD-pNA is a valuable tool for researchers studying the role of caspase-1 in inflammation, immunity, and drug development. Its specificity and the straightforward nature of the colorimetric assay allow for reliable and efficient quantification of caspase-1 activity. This guide provides the essential information needed to source **Ac-YVAD-pNA** and implement it in a laboratory setting. For optimal results, it is always recommended to follow the specific instructions and safety guidelines provided by the chosen supplier.

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References

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